N-[2-(2-bromoethoxy)ethyl]acetamide
Overview
Description
N-[2-(2-bromoethoxy)ethyl]acetamide is a chemical compound with the molecular formula C_6H_12BrNO_2. It is characterized by the presence of a bromoethoxy group attached to an ethyl acetamide moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically involves the use of 2-bromoethanol and ethylamine as starting materials.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation. The temperature and pressure conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced using a batch process where the reactants are mixed in a reactor vessel and the reaction is allowed to proceed for a specific period.
Purification: The crude product is purified using techniques such as recrystallization or distillation to obtain the pure compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to convert the bromo group to a hydroxyl group, resulting in different derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and potassium permanganate (KMnO_4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and aprotic solvents are typically employed.
Major Products Formed:
Oxidation Products: Bromoethoxyacetamide derivatives.
Reduction Products: Hydroxyethyl derivatives.
Substitution Products: Various substituted acetamide derivatives.
Scientific Research Applications
N-[2-(2-bromoethoxy)ethyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in biochemical studies to understand enzyme mechanisms.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[2-(2-bromoethoxy)ethyl]acetamide exerts its effects depends on its specific application. For example, in biochemical studies, it may act as an inhibitor or substrate for certain enzymes. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
N-[2-(2-chloroethoxy)ethyl]acetamide: Similar structure with a chloro group instead of bromo.
N-[2-(2-iodoethoxy)ethyl]acetamide: Similar structure with an iodo group instead of bromo.
Uniqueness:
Reactivity: N-[2-(2-bromoethoxy)ethyl]acetamide is more reactive due to the presence of the bromo group, which is a better leaving group compared to chloro and iodo groups.
Applications: Its unique reactivity makes it more suitable for certain chemical reactions and applications.
This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-(2-bromoethoxy)ethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrNO2/c1-6(9)8-3-5-10-4-2-7/h2-5H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZFTGWTTWWKHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1540468-59-4 | |
Record name | N-[2-(2-bromoethoxy)ethyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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